REACTION_CXSMILES
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[CH2:1]([NH2:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.CCN(C(C)C)C(C)C.[F:19][C:20]1[CH:21]=[C:22]([CH:26]=[CH:27][C:28]=1[F:29])[C:23](Cl)=[O:24]>C(Cl)Cl>[F:19][C:20]1[CH:21]=[C:22]([CH:26]=[CH:27][C:28]=1[F:29])[C:23]([NH:9][CH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[O:24]
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Name
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|
Quantity
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1.01 mL
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Type
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reactant
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Smiles
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C(CC1=CC=CC=C1)N
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Name
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|
Quantity
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1.38 mL
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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1 mL
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Type
|
reactant
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Smiles
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FC=1C=C(C(=O)Cl)C=CC1F
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Type
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CUSTOM
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Details
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The clear solution was stirred for 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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CUSTOM
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Details
|
the crude product was purified by silica gel chromatography (0-30% EtOAc in hexanes)
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Reaction Time |
1 h |
Name
|
|
Type
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product
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Smiles
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FC=1C=C(C(=O)NCCC2=CC=CC=C2)C=CC1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |